molecular formula C23H18ClFN2O5 B5592625 4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate

4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate

Cat. No.: B5592625
M. Wt: 456.8 g/mol
InChI Key: LIZODBSNELZTET-LGJNPRDNSA-N
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Description

4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate is a useful research compound. Its molecular formula is C23H18ClFN2O5 and its molecular weight is 456.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.0888275 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Heterocyclic compounds, such as those derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, have been synthesized and evaluated for their biological activities. These include lipase and α-glucosidase inhibition, showcasing potential for therapeutic applications in treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

  • Antimicrobial Activity : A series of 1,3,4-oxadiazole derivatives, incorporating chloro and methoxy phenyl moieties, demonstrated significant antibacterial and antifungal activities. Such findings highlight the potential of structurally related compounds in addressing microbial resistance (Prasanna Kumar, Mohana, Mallesha, & Harish, 2013).

  • Photoresponsive Behavior : Studies on fluorinated liquid crystals, including phenylene-4-methoxy benzoate derivatives, provide insights into the design of materials with enhanced UV stability and conductivity. This research can inform the development of compounds with similar functional groups for advanced material applications (Praveen & Ojha, 2012).

Potential Applications Beyond Biological Activities

  • Molecular Docking and Drug Design : The synthesis and evaluation of various compounds, including those with 4-methoxyphenyl and chlorophenyl groups, for their inhibitory activities against enzymes relevant to type 2 diabetes and inflammation, underscore the potential of using molecular docking studies to design more effective therapeutic agents. Such research could guide the application of the specified chemical compound in drug development (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).

  • Optical and Electronic Materials : The study of Y-shaped fluorophores with crown ether moieties and an imidazole core, demonstrating significant solvatochromism and crystallochromism, suggests potential applications in developing optical and electronic materials. These properties could be relevant for designing compounds with specific optical characteristics for use in sensors or display technologies (Doğru, Ozturk Urut, & Bayramin, 2015).

Safety and Hazards

As per the available resources, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O5/c1-30-21-11-15(9-10-20(21)32-23(29)16-5-4-6-17(25)12-16)13-26-27-22(28)14-31-19-8-3-2-7-18(19)24/h2-13H,14H2,1H3,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZODBSNELZTET-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.